molecular formula C15H16N2OS B4088237 N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide

N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide

Cat. No. B4088237
M. Wt: 272.4 g/mol
InChI Key: PGBHEVFWEBULBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide, also known as MPTP, is a chemical compound that has been used in scientific research to study the effects of Parkinson's disease. MPTP has been found to cause symptoms similar to Parkinson's disease in humans and animals, making it a valuable tool in the study of the disease.

Mechanism of Action

N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is toxic to dopaminergic neurons. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide has been found to cause a decrease in dopamine levels in the brain, leading to symptoms similar to Parkinson's disease. It has also been found to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide is a valuable tool in the study of Parkinson's disease because it can selectively destroy dopaminergic neurons, leading to symptoms similar to the disease. However, N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide has limitations as a model of Parkinson's disease because it does not replicate the full range of pathological changes seen in human patients.

Future Directions

Future research using N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide may focus on developing new treatments for Parkinson's disease, as well as improving our understanding of the disease mechanisms. New studies may also investigate the use of N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
In conclusion, N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide, or N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide, is a valuable tool in the study of Parkinson's disease. Its ability to selectively destroy dopaminergic neurons has provided important insights into the mechanisms of the disease. However, N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide has limitations as a model of Parkinson's disease and further research is needed to fully understand the disease and develop effective treatments.

Scientific Research Applications

N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide has been used extensively in scientific research to study the mechanisms of Parkinson's disease. It has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia.

properties

IUPAC Name

N-(4-methylphenyl)-2-pyridin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-11-6-8-13(9-7-11)17-15(18)12(2)19-14-5-3-4-10-16-14/h3-10,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBHEVFWEBULBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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